5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a fluorophenyl group at position 1, a propyl group at position 3, and an aldehyde group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazole ring in the presence of a palladium catalyst.
Addition of the propyl group: Alkylation can be carried out using an appropriate alkyl halide under basic conditions.
Formation of the aldehyde group: This can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, fluorophenyl, and aldehyde groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: This compound is structurally similar but lacks the propyl group and has a ketone instead of an aldehyde group.
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the propyl group and the aldehyde functionality distinguishes it from other similar compounds and may result in different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-2-5-11-9(8-18)13(14)17(16-11)12-7-4-3-6-10(12)15/h3-4,6-8H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXNRVIWRPHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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